4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbutanamide
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Overview
Description
4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbutanamide is a chemical compound that features a pyrazole ring substituted with a bromine atom at the 4-position and a butanamide chain at the N-1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbutanamide typically involves the following steps:
Formation of 4-Bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.
N-Alkylation: The 4-bromo-1H-pyrazole is then subjected to N-alkylation with N-methylbutanamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbutanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position of the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide (NaN3) for azidation, thiourea for thiolation, and sodium alkoxides for alkoxylation.
Major Products
Substitution: Products include various substituted pyrazoles depending on the nucleophile used.
Oxidation: Products include pyrazolone derivatives and other oxidized forms of the pyrazole ring.
Scientific Research Applications
4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbutanamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including enzyme inhibitors and receptor modulators.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbutanamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler analog without the butanamide chain, used in similar applications.
N-Methylbutanamide: Lacks the pyrazole ring but can be used as a precursor in the synthesis of more complex molecules.
Uniqueness
4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbutanamide is unique due to its combined structural features, which confer specific reactivity and biological activity. The presence of both the brominated pyrazole ring and the N-methylbutanamide chain allows for diverse chemical modifications and applications .
Properties
IUPAC Name |
4-(4-bromopyrazol-1-yl)-N-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3O/c1-10-8(13)3-2-4-12-6-7(9)5-11-12/h5-6H,2-4H2,1H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDOYVVRHVKCRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCCN1C=C(C=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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